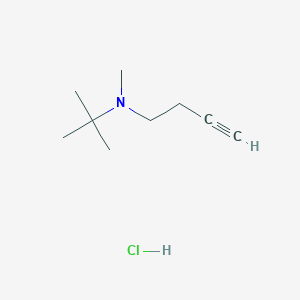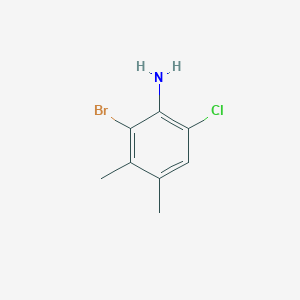
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(dimethylamino)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(dimethylamino)propyl)oxalamide” is a complex organic compound. It contains an oxazolidinone ring, which is a type of heterocyclic compound. Oxazolidinones are a class of compounds that have been used in the design of antimicrobial and antifungal agents .
Molecular Structure Analysis
The molecular formula of this compound is C15H20ClN3O6S, with an average mass of 405.854 Da . It contains an oxazolidinone ring, a sulfonyl group attached to a chlorophenyl group, and a dimethylamino propyl group. The presence of these functional groups will influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar sulfonyl and carbonyl groups, and the charged dimethylamino group, would likely make the compound soluble in polar solvents .Scientific Research Applications
Safer Synthesis Methods
A study presented a milder and safer methodology for synthesizing sulfamides, including oxazolidin-2-one derivatives, avoiding the use of strong and hazardous reagents. This approach is beneficial for large-scale preparations, demonstrating the compound's relevance in improving synthetic routes in organic chemistry (Borghese et al., 2006).
Chiral Auxiliary Applications
Another research focused on the synthesis of N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones through condensation, which upon reaction with allyltrimethylsilane under specific conditions, yielded compounds with significant stereoselectivity. These findings underscore the role of oxazolidinone derivatives as chiral auxiliaries in organic synthesis (Marcantoni et al., 2002).
Structural and Interaction Studies
A detailed study on the crystal structures of oxazolidinecarbohydrazides revealed insights into weak interactions such as C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions. These findings contribute to a better understanding of the structural characteristics and potential interaction mechanisms of similar compounds (Nogueira et al., 2015).
Antimicrobial Activity
Research on 1,3‐oxazolidinone derivatives highlighted their antimicrobial potential. Specifically, a compound exhibited superior activity against Gram-positive bacteria compared to chloramphenicol. This suggests the compound's potential in developing new antimicrobial agents (Karaman et al., 2018).
Synthetic Applications
Another study reported the synthesis of dimethyl sulfomycinamate through a Bohlmann-Rahtz heteroannulation, showcasing the versatility of oxazolidin-2-one derivatives in synthesizing complex molecules relevant to antibiotics research (Bagley et al., 2005).
Future Directions
properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[3-(dimethylamino)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O5S/c1-21(2)9-3-8-19-16(23)17(24)20-12-15-22(10-11-27-15)28(25,26)14-6-4-13(18)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPLUMICERZJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

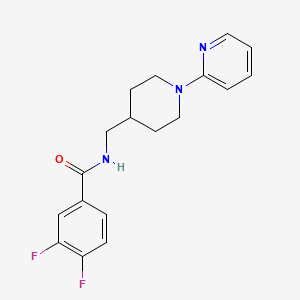
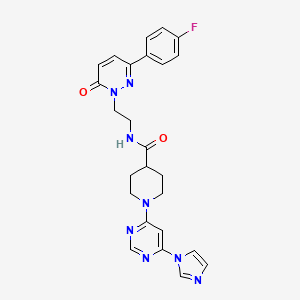
![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2881821.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide](/img/structure/B2881822.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2881824.png)
![4-[(2-Chloroacetyl)-[(3,5-dimethylphenyl)methyl]amino]-N-methylbutanamide](/img/structure/B2881825.png)
![3-allyl-8-(3-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881827.png)
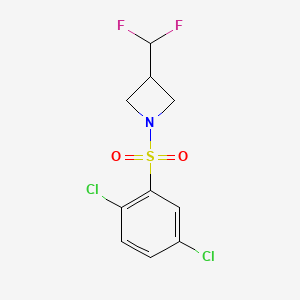
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B2881832.png)
![N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2881833.png)
methanone](/img/structure/B2881834.png)
